molecular formula C43H70O5 B1240785 DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

Cat. No. B1240785
M. Wt: 667 g/mol
InChI Key: GDGIKICQQQMUCS-BQSGGISSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DG(18:3/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.

Scientific Research Applications

Spectroscopic Studies in Lipids and Biological Membranes

Research by Adebodun et al. (1992) utilized magic-angle sample-spinning (MAS) nuclear magnetic resonance (NMR) spectroscopy to study lipid dynamics in glycolipid-water systems. The study's insights into lipid headgroup, backbone, and acyl chain dynamics provide valuable information on the structural and functional aspects of similar lipid molecules like DG(18:3/22:4/0:0) (Adebodun et al., 1992).

Untargeted Metabolomics in Lung Carcinoma Development

Wu et al. (2018) conducted an untargeted metabolomic study using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to identify metabolic alterations in mouse plasma during lung carcinoma development. Their identification of altered metabolites, including similar compounds to DG(18:3/22:4/0:0), highlights the potential diagnostic role of such lipids in disease states (Wu et al., 2018).

Novel Conjugated Polyene Fatty Acids in Marine Algae

Mikhailova et al. (1995) explored novel polyunsaturated fatty acids in the green macroalga Anadyomene stellata, identifying compounds with conjugated double bonds, similar to DG(18:3/22:4/0:0). This research expands our understanding of the diversity and biosynthesis of fatty acids in marine organisms, contributing to the broader knowledge of lipid biochemistry (Mikhailova et al., 1995).

Anti-inflammatory Activities of Galactoglycerolipids

Liu et al. (2022) optimized the separation and characterization of galactoglycerolipids, exploring their anti-inflammatory activities. The study of these lipids, which share structural features with DG(18:3/22:4/0:0), provides insights into their potential therapeutic applications in inflammation-related disorders (Liu et al., 2022).

Effect of Acyl Chain Unsaturation on Lipid Packing

Research by Applegate and Glomset (1991) examined the effects of acyl chain unsaturation on the packing of model diacylglycerols in simulated monolayers. Understanding the packing behavior of such lipids, similar to DG(18:3/22:4/0:0), is crucial for elucidating membrane structure and function (Applegate & Glomset, 1991).

properties

Molecular Formula

C43H70O5

Molecular Weight

667 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C43H70O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-23,26,28,41,44H,3-5,7,9-10,15-16,20,24-25,27,29-40H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1

InChI Key

GDGIKICQQQMUCS-BQSGGISSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
Reactant of Route 2
Reactant of Route 2
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
Reactant of Route 3
Reactant of Route 3
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
Reactant of Route 4
Reactant of Route 4
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
Reactant of Route 5
Reactant of Route 5
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
Reactant of Route 6
Reactant of Route 6
DG(18:3(9Z,12Z,15Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.